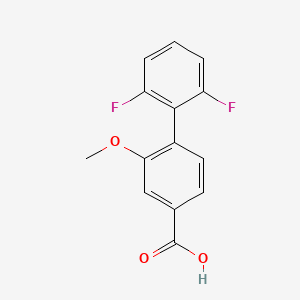

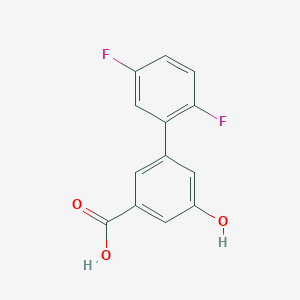

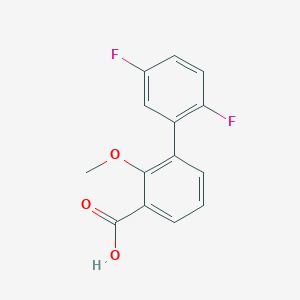

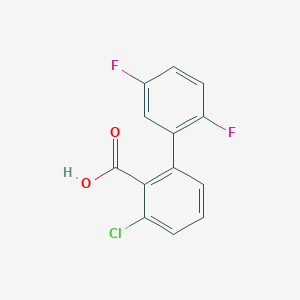

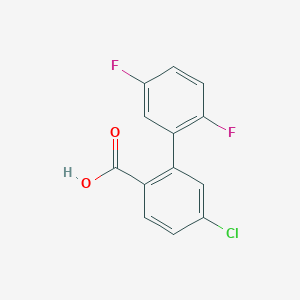

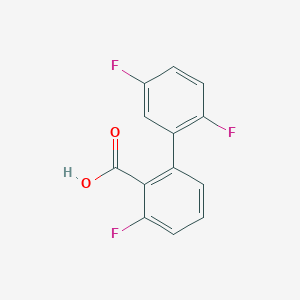

2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95%

Overview

Description

2-(2,5-Difluorophenyl)-6-fluorobenzoic acid (2,5-DFPBA) is a synthetic organic compound belonging to the class of aromatic acids. It is a white, crystalline solid with a molecular weight of 224.2 g/mol and a melting point of 130-131 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, ethyl acetate, and acetone. 2,5-DFPBA is a widely used organic compound in scientific research and has been used in various studies for its biochemical and physiological effects.

Scientific Research Applications

2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to detect the presence of specific proteins. It is also used as a reagent in the synthesis of various compounds, such as 2,5-difluorophenyl-6-fluorobenzoate esters and 2,5-difluorophenyl-6-fluorobenzamides. In addition, it is used in the synthesis of organometallic compounds, such as palladium complexes, and as a catalyst in the synthesis of organic compounds.

Mechanism of Action

2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and blocks its activity, thus preventing the formation of prostaglandins and other pro-inflammatory molecules. The inhibition of COX-2 activity has been shown to reduce inflammation, pain, and fever.

Biochemical and Physiological Effects

2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other pro-inflammatory molecules. In addition, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the release of arachidonic acid from cell membranes. This can lead to a decrease in the production of inflammatory mediators, such as leukotrienes and prostaglandins. In addition, 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% has been shown to possess antioxidant and anti-apoptotic properties, which can help protect cells from damage caused by free radicals and other environmental stressors.

Advantages and Limitations for Lab Experiments

2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages of using 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% is its high purity and availability. It is a commercially available compound and can be easily purchased in a variety of concentrations. Additionally, it is a highly stable compound and can be stored for long periods of time without degrading. However, there are some limitations to using 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95%. It is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it must be used in high concentrations.

Future Directions

There are a number of potential future directions for research involving 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95%. One potential direction is the development of new methods for synthesizing 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95%. Additionally, research could be done to explore the effects of 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% on other enzymes and proteins. Furthermore, research could be done to explore the potential therapeutic applications of 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95%, such as its use as an anti-inflammatory or antioxidant agent. Finally, research could be done to explore the potential toxicological effects of 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95%.

Synthesis Methods

2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% can be synthesized through a number of methods. The most commonly used method is the reaction of 2,5-difluorobenzoic anhydride with 6-fluorobenzylamine in the presence of a base such as pyridine or triethylamine. The reaction takes place at room temperature and yields 2-(2,5-Difluorophenyl)-6-fluorobenzoic acid, 95% in high yields (up to 95%). It can also be prepared by the reaction of 2,5-difluorobenzoic acid with 6-fluorobenzaldehyde in the presence of a base such as pyridine or triethylamine.

properties

IUPAC Name |

2-(2,5-difluorophenyl)-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-7-4-5-10(15)9(6-7)8-2-1-3-11(16)12(8)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCNSPDFSIMVKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689719 | |

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261959-83-4 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 2′,3,5′-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261959-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.